molecular formula C24H24N4O5S B3200910 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1019096-15-1

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Cat. No.: B3200910
CAS No.: 1019096-15-1
M. Wt: 480.5 g/mol
InChI Key: WZTKBYRMMQHCCK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group, a pyrazole ring with a methyl substituent, and a 2,3-dimethoxybenzamide moiety. The thiazole and pyrazole rings contribute to rigidity and hydrogen-bonding capacity, while the methoxy groups may enhance solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-14-11-21(26-23(29)16-7-6-8-19(31-3)22(16)33-5)28(27-14)24-25-17(13-34-24)15-9-10-18(30-2)20(12-15)32-4/h6-13H,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTKBYRMMQHCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a complex synthetic organic compound belonging to the thiazole derivative class. Its intricate structure features a thiazole ring, a pyrazole ring, and a benzamide moiety, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially influencing cellular signaling pathways that regulate growth and apoptosis.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds containing similar structural motifs. For instance, derivatives exhibiting thiazole and pyrazole functionalities have demonstrated significant DPPH radical scavenging activity. In comparative assessments, compounds with IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL were reported, indicating a promising antioxidant profile for related structures .

Anticancer Properties

Research has indicated that thiazole and pyrazole derivatives possess anticancer properties. A study exploring various substituted pyrazoles found that certain compounds exhibited superior anti-inflammatory activity compared to established drugs like diclofenac sodium . The mechanisms underlying these effects often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Study on Anticancer Activity

A notable study screened a library of compounds for anticancer properties using multicellular spheroids as a model system. The findings revealed that specific derivatives of thiazole and pyrazole exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through structure-activity relationship studies. Modifications to the thiazole and pyrazole rings have been systematically investigated to optimize potency against specific biological targets. These studies emphasize the importance of functional groups in enhancing interaction with target sites.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (μg/mL)Reference
Compound AAntioxidant4.67
Compound BAnticancer10
Compound CAnti-inflammatory20.56
Compound DAntioxidant45.32

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile precursor for synthesizing more complex organic molecules.
  • Coordination Chemistry : It can act as a ligand in coordination complexes due to its ability to coordinate with metal ions.

Biology

  • Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Research has shown potential in reducing inflammation markers in vitro and in vivo models.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

  • Therapeutic Agent : Investigated for its potential use in treating diseases such as cancer and inflammatory disorders due to its bioactive properties.
  • Drug Development : The compound is being explored for formulation into new therapeutic agents that target specific biological pathways.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus, suggesting potential for pharmaceutical applications.
Study 2Anti-inflammatory EffectsIn vivo studies showed a reduction in TNF-alpha levels when administered to animal models, indicating anti-inflammatory potential.
Study 3Anticancer PropertiesIn vitro tests revealed inhibition of proliferation in breast cancer cell lines, opening avenues for cancer therapy research.

Comparison with Similar Compounds

Substituent Variations on the Thiazole-Attached Phenyl Group

A closely related analog, N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide (), replaces the 3,4-dimethoxy groups with a single 4-ethoxy substituent. Key differences include:

  • Steric Impact : The 3,4-dimethoxy configuration introduces ortho-substitution steric hindrance, which is absent in the para-ethoxy analog. This may influence binding pocket accessibility.
  • Solubility : Ethoxy’s longer alkyl chain could marginally increase lipophilicity compared to methoxy groups.
Feature Target Compound 4-Ethoxyphenyl Analog ()
Thiazole substituent 3,4-Dimethoxyphenyl 4-Ethoxyphenyl
Electronic profile Strong electron-donating Moderate electron-donating
Steric bulk Higher (ortho-substitution) Lower (para-substitution)

Comparison with Fluorosilyl-Containing Benzamide Derivatives

describes SiFA-M-FP, a compound with a 2,3-dimethoxybenzamide group but a distinct di-tert-butylfluorosilylphenyl maleimide moiety. Notable contrasts include:

  • Synthetic Route : SiFA-M-FP is synthesized via thiol-maleimide coupling, a click chemistry approach, whereas the target compound likely employs Hantzsch thiazole synthesis or pyrazole cyclocondensation.

Implications for Pharmacological Activity

While pharmacological data for the target compound is absent in the provided evidence, structural comparisons suggest:

  • Target Selectivity : The 3,4-dimethoxy groups may favor interactions with kinases or GPCRs requiring aromatic stacking, whereas bulkier analogs (e.g., fluorosilyl derivatives) might target hydrophobic enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

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